The compound (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride is a derivative of tetrahydroindazole, a bicyclic structure that has gained attention in medicinal chemistry due to its diverse biological activities. This compound is classified as a heterocyclic amine and is primarily investigated for its potential pharmacological effects, particularly as a sigma receptor ligand.
Tetrahydroindazole derivatives are synthesized from various precursors and have been reported to exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in question falls under the category of indazole derivatives, which are known for their interaction with sigma receptors in the central nervous system and their potential applications in treating various diseases, including cancer and neurological disorders .
The synthesis of (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride typically involves several key steps:
The reaction conditions may vary based on the specific reagents used, but common techniques include refluxing in organic solvents and employing catalysts to enhance yields.
The molecular structure of (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure of synthesized compounds .
The compound can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reductions.
The mechanism of action for (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride primarily involves its interaction with sigma receptors in the central nervous system. These receptors are implicated in various physiological processes, including pain modulation and neuroprotection.
The primary applications of (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride include:
(4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanamine dihydrochloride represents a synthetically modified indazole derivative where the aromatic benzene ring has been saturated to form a tetrahydro scaffold. This strategic reduction significantly alters the molecule’s electronic distribution, conformational flexibility, and three-dimensional topology compared to planar aromatic indazoles. The dihydrochloride salt form enhances aqueous solubility, facilitating biological evaluation. Positioned at the third carbon of the partially saturated indazole core, the methanamine moiety (–CH₂NH₂) serves as a versatile vector for molecular interactions with biological targets. This functional group can participate in hydrogen bonding, electrostatic interactions, or serve as a synthetic handle for further derivatization to enhance binding affinity or selectivity toward specific enzymes, particularly protein kinases involved in critical cellular signaling cascades [1] [7].
The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry due to its balanced physicochemical properties and demonstrated bioactivity. Unlike their fully aromatic counterparts, tetrahydroindazole derivatives exhibit enhanced sp³ character, which contributes to improved solubility and reduced planar toxicity risks while enabling access to diverse three-dimensional conformations crucial for selective target engagement. The partially saturated ring system reduces metabolic susceptibility at the 4-7 positions, potentially enhancing pharmacokinetic stability. These molecular attributes make tetrahydroindazoles particularly suitable for targeting the adenosine triphosphate (ATP)-binding clefts of kinases—a therapeutically significant enzyme family [8].
Mechanistically, tetrahydroindazole derivatives frequently function as type I ATP-competitive kinase inhibitors. The central indazole nitrogen atoms (N1 and N2) commonly form critical hydrogen bonds with kinase hinge region residues. For example, in vascular endothelial growth factor receptor 2 (VEGFR-2), the indazole N–H participates in hydrogen bonding with Glu562, while the adjacent nitrogen interacts with Ala564, effectively mimicking ATP's purine interactions. The tetrahydro ring system positions substituents to access hydrophobic regions adjacent to the ATP-binding site. The methanamine group at the third position can extend into solvent-exposed regions or form salt bridges with acidic residues, enhancing potency and selectivity [2] [8].
Table 1: Kinase Targets of Tetrahydroindazole Derivatives with Biological Significance
| Kinase Target | Cellular Function | Therapeutic Area | Key Tetrahydroindazole Interactions |
|---|---|---|---|
| VEGFR-2 | Angiogenesis signaling | Oncology | Hydrogen bonding with Glu562, Ala564; hydrophobic pocket occupation |
| FGFR1 | Cell proliferation, differentiation | Oncology, tissue regeneration | Hydrophobic interaction with allosteric pocket; hydrogen bonding with hinge region |
| CDK2/Cyclin complexes | Cell cycle progression (G1/S transition) | Oncology, male contraception | ATP-site competition; potential interface binding |
| CHK1 | DNA damage response | Oncology (chemosensitization) | Hydrophobic pocket occupation adjacent to ATP site |
Beyond direct ATP competition, molecular dynamics simulations indicate that bulkier tetrahydroindazole derivatives can induce conformational changes in kinase activation loops or disrupt protein-protein interactions at kinase-cyclin interfaces. For instance, specific analogues inhibit CDK2 activity more potently when complexed with cyclin A or E compared to the free kinase, suggesting stabilization of inactive conformations or interference with cyclin-mediated activation mechanisms. This complex-dependent inhibition profile is particularly valuable for achieving selective targeting of specific CDK2 complexes (e.g., CDK2/cyclin A1 in spermatogenesis) over ubiquitously expressed CDK2/cyclin E complexes in somatic cells [4] [8].
The therapeutic exploration of indazole scaffolds predates the development of tetrahydro derivatives, with fully aromatic indazoles establishing a strong pharmacological foundation. Early research identified natural indazole alkaloids such as nigellicine and nigeglanine from Nigella sativa seeds, though these exhibited limited therapeutic utility. Synthetic efforts gained momentum in the late 20th century, culminating in clinically significant molecules. Benzydamine, an anti-inflammatory agent developed in the 1960s, demonstrated the potential of simple indazole derivatives for modulating inflammatory pathways. The pivotal breakthrough arrived with the FDA approval of pazopanib (2009), an indazole-based multitargeted tyrosine kinase inhibitor for renal cell carcinoma. Pazopanib features a 1H-indazol-3-yl amine core that critically interacts with VEGFR-2, platelet-derived growth factor receptor (PDGFR), and c-Kit kinases, validating indazole as a privileged scaffold for kinase inhibition [2] [7].
Table 2: Evolution of Indazole-Based Therapeutics Leading to Tetrahydroindazole Development
| Era | Representative Agents | Therapeutic Application | Contribution to Scaffold Development |
|---|---|---|---|
| Pre-1990s | Benzydamine | Anti-inflammatory (topical) | Established basic indazole pharmacophore |
| 1990s-2000s | Granisetron (aromatic indazole variant) | 5-HT₃ antagonist (antiemetic) | Demonstrated CNS activity and safety |
| 2009 | Pazopanib | Antiangiogenic (VEGFR inhibitor) | Validated indazole for kinase inhibition |
| 2010s | Axitinib, Linifanib | Oncology (VEGFR inhibitors) | Optimized substitution patterns |
| 2017-present | Tetrahydroindazole derivatives (e.g., CID 3163200) | Kinase inhibition (CDK2, VEGFR, FGFR) | Introduced saturation for selectivity and solubility |
This historical progression illustrates a strategic shift from aromatic indazoles toward partially saturated variants. The transition was motivated by challenges associated with first-generation compounds: metabolic instability due to cytochrome P450-mediated oxidation of the aromatic ring, limited solubility impairing oral bioavailability, and off-target effects from excessive planarity. Tetrahydroindazole derivatives directly addressed these limitations. The reduced ring saturation decreased metabolic oxidation susceptibility, while the non-planar conformation enhanced selectivity by discriminating between structurally similar kinase ATP-binding sites. The methanamine modification at the third position, as seen in (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine, emerged as a versatile functional group enabling salt formation (improving crystallinity and solubility) and providing a synthetic handle for introducing targeted substituents without altering the core pharmacophore [1] [6] [8].
Cyclin-dependent kinase 2 (CDK2) regulates cell cycle progression through the G1 to S phase transition when complexed with cyclin E, and DNA synthesis during S phase when bound to cyclin A. Unlike other CDKs, CDK2 knockout mice exhibit viable somatic cell development but complete sterility due to meiotic arrest. Germ cells in these models arrest at the mid-pachytene stage of prophase I, characterized by unsynapsed chromosomes and failed sex body formation. This phenotype arises because compensatory mechanisms (primarily CDK1 activation) sustain mitotic division in somatic cells, but meiosis—particularly spermatogenesis—remains CDK2-dependent. The unique requirement for CDK2 in meiosis, but not mitosis, positions it as an exceptional target for non-hormonal male contraception where inhibition would specifically disrupt sperm production without systemic toxicity [3] .
CDK2’s functional diversity arises from its partnership with different cyclins. The CDK2/cyclin A1 complex is particularly crucial in male germ cells, where cyclin A1—a testis-specific cyclin—peaks during meiotic prophase I. Cyclin A1 knockout mice phenocopy CDK2 knockout sterility, confirming their functional interdependence. Tetrahydroindazole derivatives offer distinct advantages for selectively inhibiting these complexes. Their flexible, non-planar core allows access to less conserved regions at the CDK2-cyclin interface rather than targeting the highly conserved ATP-binding site alone. Structure-activity relationship studies demonstrate that specific substitutions on the tetrahydroindazole scaffold, particularly at the seventh carbon position, differentially influence binding to CDK2 complexed with various cyclins. For example, analogues bearing hydrophobic C7 substituents show enhanced affinity for CDK2/cyclin A1 over CDK2/cyclin E complexes [4] [8].
Table 3: Rationale for Targeting CDK2/Cyclin Complexes with Tetrahydroindazole Derivatives
| Biological Rationale | Chemical Advantage of Tetrahydroindazoles | Therapeutic Outcome |
|---|---|---|
| CDK2 essential for meiosis but compensated by CDK1 in mitosis | Selective inhibition of CDK2/cyclin interfaces over CDK1 | Male contraception without somatic toxicity |
| Testis-specific CDK2/cyclin A1 complex | Enhanced binding to cyclin A1-specific interface | Tissue-selective disruption of spermatogenesis |
| Allosteric sites at CDK2-cyclin interface | Access to less conserved allosteric pockets | Reduced off-target kinase inhibition |
| Overexpression of Speedy 1 activator in testes | Potential for complex-selective inhibition | Enhanced therapeutic window |
The methanamine group at the third position enables critical interactions. In computational docking studies, the protonated amine forms salt bridges with glutamate or aspartate residues unique to the CDK2/cyclin A1 interface. Modifications to this group—such as acylation or alkylation—systematically alter inhibitory potency against CDK2 complexes while sparing structurally similar kinases like CDK4 and CDK6. This selectivity profile is unattainable with traditional CDK inhibitors like roscovitine or dinaciclib, which potently inhibit multiple CDKs due to near-identical ATP-binding site conservation. Tetrahydroindazole derivatives thus represent a strategic evolution toward complex-specific CDK2 inhibition, leveraging both the scaffold’s conformational flexibility and the methanamine’s directed interactions to achieve unprecedented selectivity for reproductive applications [3] [4] [8].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1